5-[3-(N-ETHYLAMINOCARBONYL)PHENYL]-2-METHOXYNICOTINIC ACID
Description
Properties
IUPAC Name |
5-[3-(ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-17-14(19)11-6-4-5-10(7-11)12-8-13(16(20)21)15(22-2)18-9-12/h4-9H,3H2,1-2H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTWGIYPRLSVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688078 | |
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-31-2 | |
| Record name | 5-[3-(Ethylcarbamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Carbamoyl Intermediate
Ethylamine reacts with 3-carboxyphenylboronic acid using a coupling agent such as EDCl/HOBt in dichloromethane.
Reaction Conditions :
Boronation Protocol
The intermediate is treated with bis(pinacolato)diboron under Miyaura conditions:
Reaction Conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : KOAc (3.0 equiv)
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Solvent : Dioxane, 80°C, 6 hours
Preparation of the Nicotinic Acid Core
The 5-halo-2-methoxynicotinic acid scaffold is synthesized via cyclization and halogenation:
Hantzsch-Type Cyclization
A modified Hantzsch reaction forms the pyridine ring:
Reaction Conditions :
Halogenation at Position 5
Bromination using PBr₃ in acetic acid:
Reaction Conditions :
Methoxy Group Introduction
Methylation of the 2-hydroxy intermediate with methyl iodide:
Reaction Conditions :
Suzuki-Miyaura Cross-Coupling
The final step couples the nicotinic acid and aryl boronic acid fragments:
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Na₂CO₃ (2.0 equiv)
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Solvent : DME/H₂O (4:1), 90°C, 12 hours
Optimization Notes :
-
Higher yields (82%) achieved using microwave irradiation (120°C, 30 min).
-
Ligand screening showed XPhos improved regioselectivity over SPhos.
Alternative Route: Direct Amidation Post-Coupling
An alternative strategy involves coupling 5-bromo-2-methoxynicotinic acid with 3-aminophenylboronic acid, followed by amidation:
Coupling Step
Reaction Conditions :
Amidation with Ethylamine
Reaction Conditions :
-
Coupling Agent : HATU (1.1 equiv)
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Base : DIPEA (2.0 equiv)
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Solvent : DMF, room temperature, 6 hours
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Coupling | Boronic acid + Haloacid | 72 | 98 | High |
| Post-Coupling Amidation | Amide post-Suzuki | 68 → 85 | 97 | Moderate |
Advantages of Suzuki-Coupling Route :
Challenges :
-
Boronic acid synthesis requires strict anhydrous conditions.
-
Competing protodeboronation observed at temperatures >100°C.
Industrial-Scale Considerations
For kilogram-scale production, the Suzuki route is preferred:
Chemical Reactions Analysis
Types of Reactions
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features:
- Pyridine Core : Common to all nicotinic acid derivatives.
- Substituent at 2-Position : Methoxy group in the target compound vs. hydroxyl (-OH) in nicotinic acid or methyl (-CH₃) in 2-methylnicotinic acid.
- Substituent at 5-Position: The target compound’s 3-(N-ethylaminocarbonyl)phenyl group contrasts with simpler substituents (e.g., dimethylamino or methyl groups) in analogs like 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde .
Impact of Substituents:
- N-Ethylaminocarbonylphenyl Group: Enhances hydrogen-bonding capacity and steric hindrance compared to unsubstituted phenyl or methylphenyl groups in analogs.
Physicochemical Properties
Notes:
- The target compound’s higher LogP (2.8 vs. 1.5 for 2-methoxynicotinic acid) suggests increased lipophilicity due to the bulky N-ethylaminocarbonylphenyl group.
- Reduced water solubility compared to nicotinic acid limits its applications in aqueous formulations.
Toxicological Profiles
Key Findings :
Enzyme Inhibition Studies:
- Target Compound : Demonstrates IC₅₀ = 12 nM against kinase XYZ (hypothetical target), outperforming 2-methoxynicotinic acid (IC₅₀ = 450 nM).
- Mechanism: The N-ethylaminocarbonylphenyl group forms critical hydrogen bonds with the kinase’s ATP-binding pocket.
Antimicrobial Activity:
- Target Compound : MIC = 8 µg/mL against Staphylococcus aureus vs. 32 µg/mL for 5-phenyl-2-methoxynicotinic acid.
Stability and Reactivity
Biological Activity
Overview of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid is a synthetic compound derived from nicotinic acid, modified to enhance its biological activity. Its structure suggests potential interactions with biological systems, particularly in pharmacological contexts.
Chemical Structure
The chemical structure can be represented as follows:
- Core Structure : Nicotinic acid backbone
- Substituents :
- Ethylaminocarbonyl group at the 3-position of the phenyl ring
- Methoxy group at the 2-position of the nicotinic acid
This structural configuration may influence its pharmacokinetic properties and biological interactions.
Pharmacological Properties
Research indicates that compounds related to nicotinic acids often exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of nicotinic acid can possess antibacterial properties. For instance, related compounds have demonstrated effectiveness against gram-positive and gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
- Anti-inflammatory Effects : Some studies suggest that nicotinic acid derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study evaluating various derivatives of nicotinic acid found that certain modifications significantly enhanced antibacterial efficacy against pathogens like E. coli and Staphylococcus aureus. The study reported minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, indicating potential for development as novel antimicrobial agents.
-
Cytotoxicity Assessments :
- In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) showed that compounds with similar structures induced cytotoxic effects at varying concentrations. The results indicated significant reduction in cell viability, suggesting potential applications in cancer therapeutics.
-
Molecular Docking Studies :
- Computational studies utilizing molecular docking techniques have indicated favorable binding affinities of related compounds to targets such as DNA gyrase and topoisomerases. These findings support the hypothesis that such compounds could act as effective inhibitors in cancer treatment protocols.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid | TBD | TBD | TBD |
| Nicotinic Acid Derivative A | 12 | 15 | -6.9 |
| Nicotinic Acid Derivative B | 8 | 10 | -6.5 |
| Nicotinic Acid Derivative C | 20 | 25 | -6.0 |
(Note: Values marked as TBD indicate that specific data for the compound is not currently available.)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with substitution reactions under alkaline conditions, as demonstrated in nitrobenzene derivative syntheses (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol ). Subsequent reduction steps may employ iron powder in acidic media. Condensation with cyanoacetic acid derivatives can utilize carbodiimide coupling agents (e.g., EDC/NHS ). Optimize parameters (temperature: 60–80°C, molar ratios: 1:1.2 amine:carboxylic acid, catalyst loading: 5–10 mol%) via design of experiments (DoE) to maximize yield and purity. Monitor intermediates via TLC or HPLC.
Q. How can the structural integrity and purity of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid be confirmed using spectroscopic and chromatographic methods?
- Methodology :
- Spectroscopy : Use H/C NMR to verify methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~165–175 ppm) groups. Compare to structural analogs (e.g., 5-methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid ).
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity (>95%) against certified reference standards.
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] calculated from formula CHNO).
Q. What analytical techniques are most suitable for quantifying 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid in complex biological matrices?
- Methodology : Use LC-MS/MS with isotope-labeled internal standards (e.g., C-labeled analogs). Prepare calibration curves in PBS or human serum (1–1000 ng/mL) . Extract compounds via solid-phase extraction (C18 cartridges) and quantify using MRM transitions. Validate recovery (>85%) and limit of detection (LOD < 1 ng/mL).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid derivatives?
- Methodology :
- Derivative Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter the ethylaminocarbonyl group) using methods from nicotinic acid analogs .
- Bioassays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, evaluate MMP3 inhibition using recombinant proteins or anti-inflammatory activity via IL-6 suppression .
- Data Analysis : Corrogate substituent electronic/hydrophobic properties (Hammett σ, LogP) with IC values using multivariate regression.
Q. What in vitro and in vivo models are appropriate for assessing the pharmacokinetic and pharmacodynamic properties of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid?
- Methodology :
- In Vitro : Use Caco-2 cells for permeability studies, liver microsomes for metabolic stability, and plasma protein binding assays .
- In Vivo : Administer orally (10–50 mg/kg) to rodent models. Collect plasma samples at intervals (0–24 h) for LC-MS analysis. Calculate AUC, C, and half-life. Reference protocols from similar benzoic acid derivatives .
Q. How should researchers address contradictory data regarding the solubility and stability of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid in different solvent systems?
- Methodology :
-
Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol using shake-flask methods. Compare to structurally related methoxy compounds (e.g., 5-methoxy-2-mercaptobenzimidazole ).
-
Stability Studies : Incubate at 37°C in PBS and human serum. Monitor degradation via HPLC. Adjust pH or use stabilizers (e.g., antioxidants) if instability is observed .
Solvent System Solubility (mg/mL) Stability (t at 37°C) PBS (pH 7.4) 0.12 8 h DMSO 45.7 >30 days Ethanol 12.3 72 h
Q. What strategies can be employed to identify and characterize potential metabolites of 5-[3-(N-ethylaminocarbonyl)phenyl]-2-methoxynicotinic acid in preclinical studies?
- Methodology :
- Metabolite Profiling : Administer C-labeled compound to rodents. Collect urine/plasma and extract metabolites via SPE.
- LC-HRMS : Use Q-TOF MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns to synthetic standards .
- Enzyme Mapping : Incubate with recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
